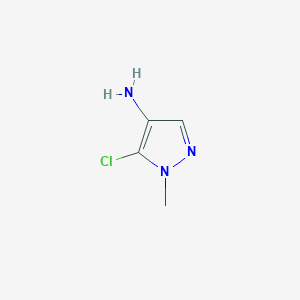

5-chloro-1-methyl-1H-pyrazol-4-amine

Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry and its Broad Relevance in Academic Research

Pyrazoles are five-membered heterocyclic compounds that have been instrumental in the advancement of heterocyclic chemistry theory. scirp.org Their unique structure, containing both a pyrrole-like and a pyridine-like nitrogen atom, imparts a distinct chemical character, allowing them to act as both weak acids and bases depending on the substituents. scirp.org This chemical duality, coupled with the stability of the aromatic ring, makes pyrazoles a privileged scaffold in the design of novel compounds.

The academic interest in pyrazoles is vast and multifaceted. Researchers have extensively explored their synthesis and functionalization, leading to a deep understanding of their reactivity. scirp.orgmdpi.com Electrophilic substitution reactions, for instance, preferentially occur at the 4-position, while nucleophilic attacks are favored at the 3 and 5-positions. nih.gov This predictable reactivity allows for the regioselective introduction of various functional groups, enabling the construction of diverse molecular architectures. The pyrazole core is a key component in numerous compounds with significant applications in materials science, where they are used in the development of dyes and fluorescent sensors, and in coordination chemistry as ligands for metal complexes. nih.gov

Structural and Synthetic Context of 4-Aminopyrazoles within Advanced Heterocyclic Frameworks

Within the broad family of pyrazoles, aminopyrazoles are a particularly important subclass due to the synthetic versatility conferred by the amino group. mdpi.com The position of the amino substituent on the pyrazole ring—be it at the 3, 4, or 5-position—significantly influences the molecule's reactivity and its potential applications. 4-Aminopyrazoles, in particular, have been the subject of considerable academic study.

The synthesis of 4-aminopyrazoles can be achieved through various synthetic routes. A common method involves the reduction of a 4-nitropyrazole, which is often prepared by the nitration of the parent pyrazole. Another significant approach is the construction of the pyrazole ring from acyclic precursors. For example, the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, can be adapted to produce 4-aminopyrazoles. mdpi.com More contemporary methods include multicomponent reactions, which allow for the efficient, one-pot synthesis of highly substituted pyrazole derivatives. sigmaaldrich.com

The amino group in 4-aminopyrazoles serves as a versatile handle for further chemical transformations. It can act as a nucleophile, allowing for acylation, alkylation, and the formation of ureas and thioureas. Furthermore, it can be diazotized to form a diazonium salt, which is a highly reactive intermediate capable of undergoing a variety of coupling reactions or cyclization to form fused heterocyclic systems. This reactivity makes 4-aminopyrazoles valuable building blocks for the synthesis of more complex, polycyclic molecules. scirp.org

Specific Academic and Research Focus on 5-Chloro-1-methyl-1H-pyrazol-4-amine as a Central Intermediate

This compound has emerged as a significant building block in academic and medicinal chemistry research. Its structure, featuring a reactive amino group at the 4-position and a synthetically useful chlorine atom at the 5-position, makes it a highly versatile intermediate for the construction of a variety of more complex heterocyclic systems.

The chloro substituent at the 5-position is a key feature, serving as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at this position, including aryloxy, arylthio, and various amino groups. The methyl group at the N1 position provides steric and electronic influence and prevents unwanted N-H reactivity at that position.

The primary academic interest in this compound lies in its utility as a precursor for the synthesis of fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These fused heterocyclic systems are of significant interest due to their prevalence in biologically active molecules, particularly as kinase inhibitors. mdpi.comnih.gov For example, the amino group of a 4-aminopyrazole can react with a 1,3-dielectrophile to construct the pyridine (B92270) ring of a pyrazolo[3,4-b]pyridine. nih.gov Similarly, reaction with appropriate precursors can lead to the formation of the pyrimidine (B1678525) ring in pyrazolo[3,4-d]pyrimidines. mdpi.com

A notable example of the application of a derivative of this intermediate is in the synthesis of a potent and selective CHK1 inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, for the potential treatment of hematologic malignancies. nih.gov In this complex molecule, the 1-methyl-1H-pyrazol-4-amine core is clearly identifiable, highlighting the importance of this scaffold in modern drug discovery. The synthesis of such compounds often involves the initial 4-aminopyrazole being elaborated through a series of reactions, where the chloro group would be displaced in a nucleophilic substitution reaction to build the pyrimidinamine portion of the molecule.

The research findings underscore the role of this compound as a key intermediate. Its bifunctional nature allows for sequential and regioselective modifications, providing a reliable and efficient route to a diverse range of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGWNOSKFDRZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 1 Methyl 1h Pyrazol 4 Amine and Its Key Precursors

Strategic Approaches to the Pyrazole (B372694) Core Formation

The synthesis of the pyrazole ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed to build this important scaffold. These strategies can be broadly categorized into two main approaches: the formation of the ring from linear molecules and the modification of an already existing pyrazole ring.

Cyclization Reactions from Diverse Open-Chain Precursors

The most traditional and widely used method for pyrazole synthesis involves the condensation reaction between a hydrazine (B178648) derivative and a compound containing a 1,3-dielectrophilic system. rsc.org This foundational approach allows for the creation of a wide array of substituted pyrazoles by varying the components of the reaction.

Key open-chain precursors and reaction types include:

1,3-Diketones and Hydrazines: The reaction between 1,3-dicarbonyl compounds and hydrazines is a classic method for forming the pyrazole ring. nih.govmdpi.com The process involves a condensation and subsequent cyclization to yield the pyrazole product.

β-Ketonitriles and Hydrazines: β-Ketonitriles serve as versatile precursors for 5-aminopyrazoles. The reaction proceeds through the nucleophilic attack of hydrazine onto the ketone's carbonyl group, followed by cyclization involving the nitrile group. chim.itnih.gov

Enaminones and Hydrazines: Enaminones can react with sulfonyl hydrazines, promoted by catalysts like p-toluenesulfonic acid (p-TSA), to form N-sulfonyl pyrazoles. sci-hub.se This method involves a condensation-cyclization sequence.

Multicomponent Reactions (MCRs): Modern synthetic strategies often employ MCRs to construct complex molecules like pyrazoles in a single step from three or more starting materials. rsc.org These reactions are highly efficient and allow for the creation of diverse molecular libraries. For example, a one-pot synthesis of pyrazole derivatives can be achieved from the reaction of various aldehydes, malononitrile, and phenylhydrazine (B124118). researchgate.net

The following table summarizes various cyclization strategies for pyrazole core formation.

| Precursor Type | Reactant | Key Features | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compounds | Hydrazines | Classic, versatile method for pyrazole synthesis. | rsc.orgnih.gov |

| β-Ketonitriles | Hydrazines | Common route to 5-aminopyrazole derivatives. | chim.itnih.gov |

| Enaminones | Sulfonyl Hydrazines | Acid-catalyzed cyclization to yield N-sulfonyl pyrazoles. | sci-hub.se |

| Aldehydes, Malononitrile, Phenylhydrazine | N/A (Multicomponent) | Efficient one-pot synthesis of highly substituted pyrazoles. | researchgate.net |

Functionalization of Pre-formed Pyrazole Rings

An alternative to building the pyrazole ring from scratch is to modify a pre-existing pyrazole scaffold. This approach is particularly useful for introducing specific substituents that are difficult to incorporate during the initial cyclization. Direct C-H functionalization has emerged as a powerful tool in this context, offering an efficient way to install new groups onto the pyrazole core. beilstein-archives.orgnih.gov

Methods for functionalizing pre-formed pyrazoles include:

Direct C-H Halogenation: This method allows for the introduction of halogen atoms (Cl, Br, I) directly onto the pyrazole ring. For instance, the C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be achieved using N-halosuccinimides (NCS, NBS, NIS) as halogenating agents, often with dimethyl sulfoxide (B87167) (DMSO) acting as both a catalyst and solvent. beilstein-archives.org This provides a direct route to 4-halogenated pyrazole derivatives.

Dehydroxyhalogenation: The conversion of a hydroxyl group on the pyrazole ring to a halogen is a common functionalization strategy. For example, 5-hydroxy-1-methyl-4-pyrazole carboxylate can be treated with a chlorinating agent like phosphorus oxychloride to yield the 5-chloro derivative. prepchem.com

Nitration and Reduction: A nitro group can be introduced onto the pyrazole ring and subsequently reduced to an amino group. This two-step process is a viable route for synthesizing aminopyrazoles. nih.gov

Specific Synthetic Pathways to 5-Chloro-1-methyl-1H-pyrazol-4-amine and its Direct Derivatives

Several distinct synthetic routes have been developed to produce the title compound, often leveraging key intermediates and specific reaction types.

Routes Involving Halogenation of 5-Aminopyrazole Derivatives

Direct chlorination of an aminopyrazole precursor is a straightforward approach to synthesizing the target molecule. The reactivity of the pyrazole ring allows for electrophilic substitution, and the amino group can influence the position of the incoming halogen.

A notable method involves the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at room temperature. beilstein-archives.org This protocol uses N-chlorosuccinimide (NCS) as a safe and inexpensive chlorinating agent. The reaction is often performed in DMSO, which plays a dual role as a solvent and catalyst. This metal-free approach provides an efficient pathway to 4-halogenated pyrazole derivatives with moderate to excellent yields and a broad substrate scope. beilstein-archives.org While this specific example is for 3-aryl-1H-pyrazol-5-amines, the principle can be applied to other aminopyrazole systems.

Synthesis from Key Pyrazole-4-carboxylic Acid Esters (e.g., 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester)

A multi-step synthesis starting from a pyrazole-4-carboxylic acid ester provides a reliable, albeit longer, route to this compound. This pathway involves the sequential transformation of functional groups around the pyrazole core.

The key steps are:

Diazotization and Chlorination: The starting material, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, can be converted to an intermediate, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. This is achieved through a Sandmeyer-type reaction where the 5-amino group is first diazotized. Hydrogen chloride gas is bubbled into a solution of the starting ester, followed by the introduction of nitrosyl chloride. prepchem.com This process replaces the amino group with a chloro group.

Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. researchgate.netuni.lu This is typically done under basic conditions, for example, using a sodium hydroxide (B78521) solution. google.com

Conversion to Amine: The final step is the conversion of the carboxylic acid at the 4-position to an amino group. This can be accomplished through a Curtius, Hofmann, or Schmidt rearrangement. These classic organic reactions transform a carboxylic acid into a primary amine with the loss of one carbon atom.

The following table outlines the reaction sequence starting from the key ester precursor.

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester | HCl (gas), Nitrosyl chloride | 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester | prepchem.com |

| 2 | 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester | NaOH (aq) | 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid | researchgate.netgoogle.com |

| 3 | 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid | e.g., Diphenylphosphoryl azide (B81097) (Curtius) | This compound | N/A |

Novel and Environmentally-Conscious Synthetic Protocols for 4-Aminopyrazoles (e.g., from 3-Oxo-2-arylhydrazononitriles)

Recent research has focused on developing greener and more efficient synthetic methods for aminopyrazoles, minimizing the use of harsh reagents and solvents. The use of arylhydrazononitriles as precursors is a prominent example of these novel approaches. mdpi.comtandfonline.com

Key environmentally-conscious methods include:

Thorpe-Ziegler Cyclization: 2-Arylhydrazono-2-arylethane nitriles can be converted into 4-aminopyrazoles in good yields through a Thorpe-Ziegler cyclization. mdpi.com This intramolecular condensation involves the formation of a new bond between the nitrogen of the hydrazone and the carbon of the nitrile group.

Ultrasound and Microwave Irradiation: The use of ultrasound or microwave irradiation can significantly accelerate reaction rates and improve yields, often under milder conditions than traditional heating. researchgate.nettandfonline.com For instance, the synthesis of pyrazole derivatives from the reaction of aldehydes, malononitrile, and phenylhydrazine can be effectively promoted by ultrasound irradiation in green solvents like water and PEG-400, eliminating the need for a catalyst. researchgate.net

Catalyst-Free Synthesis: Some protocols have been developed that proceed without any catalyst, which simplifies the purification process and reduces environmental impact. A catalyst-free synthesis of highly substituted pyrazoles under ultrasonic radiation has been reported as a cost-effective and time-saving method. researchgate.net

Synthesis in Water: Performing reactions in water as a solvent is a key principle of green chemistry. An eco-friendly protocol for synthesizing 3-aminopyrazoles from α-oxo ketene-N,S-acetals and hydrazine hydrates has been developed using water as the solvent. scilit.com

These modern methods represent a shift towards more sustainable practices in chemical synthesis, offering high efficiency and reduced environmental footprints. mdpi.com

Optimization of Reaction Conditions and Yields in Pyrazolamine Synthesis

The final and often most critical step in the synthesis of this compound is the reduction of the nitro group of its precursor, 5-chloro-1-methyl-4-nitro-1H-pyrazole. The efficiency and selectivity of this reduction are highly dependent on the chosen methodology and reaction parameters. Several methods are commonly employed for the reduction of aromatic and heteroaromatic nitro compounds, each with its own set of advantages and challenges. The optimization of these methods for the specific substrate is key to maximizing the yield and purity of the final aminopyrazole.

Detailed research findings on the optimization of the reduction of 5-chloro-1-methyl-4-nitro-1H-pyrazole are not extensively available in the public domain. However, by examining studies on analogous nitro-substituted pyrazoles and other nitroarenes, a comprehensive overview of the key parameters for optimization can be constructed. The primary reduction strategies include catalytic hydrogenation, metal-acid reductions, and reductions using dithionites.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a common catalyst for this transformation. frontiersin.orgnih.gov The optimization of this process involves several key variables:

Catalyst Loading: The amount of catalyst used is a critical parameter. While a higher catalyst loading can increase the reaction rate, it also adds to the cost. For many nitro group reductions, a loading of 0.4 mol% to 5 mol% of Pd/C is often found to be effective. frontiersin.orgnih.gov

Hydrogen Source: The reaction can be performed using a hydrogen balloon at atmospheric pressure or with a transfer hydrogenating agent like formic acid or hydrazine hydrate. frontiersin.orgnih.gov Transfer hydrogenation can sometimes offer better selectivity, especially for substrates with other reducible functional groups. nih.gov

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Solvents like ethanol (B145695), methanol, and tetrahydrofuran (B95107) (THF) are commonly used due to their ability to dissolve the reactants and their compatibility with the hydrogenation conditions. frontiersin.orgresearchgate.net

Temperature and Pressure: Nitro reductions using catalytic hydrogenation can often be carried out at room temperature and atmospheric pressure. However, for less reactive substrates, elevated temperatures and pressures (5 to 10 bar) may be necessary to drive the reaction to completion. researchgate.net It is important to note that these reactions can be exothermic, requiring careful temperature control. researchgate.net

Tin(II) Chloride Reduction

Reduction with stannous chloride (SnCl₂) in an acidic medium is a classical and effective method for converting nitroarenes to anilines. commonorganicchemistry.comgoogle.com Optimization of this method involves:

Solvent: Ethanol is a frequently used solvent for SnCl₂ reductions. researchgate.netgoogle.com The reaction can also be performed in ethyl acetate (B1210297). google.com

Acid: The reaction is typically carried out in the presence of a strong acid, most commonly concentrated hydrochloric acid (HCl), which facilitates the reduction process. researchgate.netcommonorganicchemistry.com

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature or under reflux to ensure complete conversion. researchgate.netgoogle.com

Work-up: After the reaction, the mixture is typically basified to precipitate tin salts, which are then removed by filtration. The product is then extracted with an organic solvent.

Iron in Acetic Acid Reduction

The reduction of nitro compounds using iron powder in the presence of an acid, such as acetic acid, is a cost-effective and scalable method. ktu.edu

Acid Concentration: The use of neat acetic acid can sometimes lead to the formation of anilide byproducts. Therefore, a mixture of acetic acid and a co-solvent like ethanol is often employed to favor the formation of the desired amine. ktu.edu

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 65 to 85°C. ktu.edu

Reaction Time: The reaction time can vary depending on the substrate and other conditions but is often monitored until the disappearance of the starting nitro compound.

Sodium Dithionite (B78146) Reduction

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is another reagent used for the reduction of nitro groups, particularly when other sensitive functional groups are present. mdpi.comresearchgate.net

Solvent System: Sodium dithionite is often used in a mixed solvent system, such as DMF/water or THF/water, to ensure the solubility of both the organic substrate and the inorganic reducing agent. mdpi.com

pH Control: The reaction is typically carried out under basic or neutral conditions to prevent side reactions. Sodium bicarbonate is often added to maintain the desired pH.

Temperature: The reaction is often performed at a slightly elevated temperature, for instance, 45 °C, to facilitate the reduction.

The following tables summarize the generalized conditions for the reduction of a nitro-pyrazole precursor based on literature for analogous compounds. It is important to note that these are illustrative examples, and specific optimization for 5-chloro-1-methyl-4-nitro-1H-pyrazole would be required to determine the optimal conditions for yield and purity.

Table 1: Generalized Conditions for Catalytic Hydrogenation of a Nitropyrazole

| Parameter | Condition Range | General Yield Range |

|---|---|---|

| Catalyst | Pd/C (5-10% w/w) | High |

| Catalyst Loading | 0.4 - 5 mol% | |

| Hydrogen Source | H₂ (balloon or pressure), Hydrazine Hydrate, Formic Acid | |

| Solvent | Ethanol, Methanol, THF | |

| Temperature | Room Temperature to 60°C |

Table 2: Generalized Conditions for SnCl₂ Reduction of a Nitropyrazole

| Parameter | Condition Range | General Yield Range |

|---|---|---|

| Reagent | SnCl₂·2H₂O | Good to Excellent |

| Solvent | Ethanol, Ethyl Acetate | |

| Acid | Concentrated HCl | |

| Temperature | 0°C to Reflux |

Table 3: Generalized Conditions for Iron/Acetic Acid Reduction of a Nitropyrazole

| Parameter | Condition Range | General Yield Range |

|---|---|---|

| Reagent | Iron powder | Good |

| Solvent | Acetic Acid/Ethanol | |

| Temperature | 65 - 85°C | |

| Work-up | Filtration, Extraction |

Table 4: Generalized Conditions for Sodium Dithionite Reduction of a Nitropyrazole

| Parameter | Condition Range | General Yield Range |

|---|---|---|

| Reagent | Sodium Dithionite (Na₂S₂O₄) | Moderate to Good |

| Solvent | DMF/Water, THF/Water | |

| pH Control | NaHCO₃ | |

| Temperature | Room Temperature to 45°C |

Comprehensive Analysis of Chemical Transformations and Derivatization Strategies of 5 Chloro 1 Methyl 1h Pyrazol 4 Amine

Reactions at the Aminopyrazole Moiety

The reactivity of 5-chloro-1-methyl-1H-pyrazol-4-amine is dictated by its distinct functional groups: the chlorine atom at the C5 position, the amino group at the C4 position, and the C3 position of the pyrazole (B372694) ring.

Nucleophilic Substitution Reactions Involving the Chlorine Atom on the Pyrazole Ring

The chlorine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic substitution, providing a direct pathway to introduce a variety of functional groups. This reactivity is a cornerstone for creating diverse pyrazole derivatives. For instance, in related 5-chloropyrazole systems, the chloro group can be readily displaced by nucleophiles such as amines or azide (B81097) ions. The reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with sodium azide in dimethyl sulfoxide (B87167) (DMSO) results in the formation of the corresponding 5-azido derivative, demonstrating the lability of the C5-chloro substituent. nih.gov

Similarly, microwave-assisted nucleophilic aromatic substitution (NAS) reactions on 5-chloro-4-formylpyrazoles with primary alkylamines have been shown to produce 5-(N-alkyl)aminopyrazoles in high yields. rsc.org This highlights that the C5-chloro group can be effectively substituted by amine nucleophiles, a transformation that is fundamental for building more complex molecular architectures.

Table 1: Examples of Nucleophilic Substitution on 5-Chloropyrazole Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Sodium azide (NaN₃) | 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | nih.gov |

| 5-chloro-4-formylpyrazoles | Primary alkylamines (R-NH₂) | 5-(N-alkyl)amino-4-formylpyrazoles | rsc.org |

Electrophilic Substitution Reactions on the Pyrazole Ring to Generate Halopyrazolamines

While the pyrazole ring is generally considered electron-rich, the presence of an activating amino group facilitates electrophilic substitution reactions. Direct C-H halogenation of aminopyrazole substrates provides a powerful, metal-free method for synthesizing 4-halogenated pyrazole derivatives. unipr.it Research on 3-aryl-1H-pyrazol-5-amines has shown that the C4 position can be selectively halogenated using N-halosuccinimides (NXS) as inexpensive and safe halogenating agents at room temperature. unipr.it

This transformation proceeds effectively for chlorination (NCS), bromination (NBS), and iodination (NIS), affording the corresponding 4-halopyrazolamines in moderate to excellent yields. unipr.it Control experiments suggest the reaction does not involve a free-radical pathway. unipr.it This methodology is directly applicable for introducing an additional halogen atom onto the this compound core at the C3 position, further enhancing its utility as a synthetic intermediate.

Table 2: Direct C-H Halogenation of 3-Aryl-1H-pyrazol-5-amines

| Halogenating Agent | Solvent | Temperature | Product | Yield | Reference |

| N-Chlorosuccinimide (NCS) | Dichloromethane (DCM) | Room Temp. | 4-Chloro-3-aryl-1H-pyrazol-5-amine | 85-96% | unipr.it |

| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Room Temp. | 4-Bromo-3-aryl-1H-pyrazol-5-amine | 90-98% | unipr.it |

| N-Iodosuccinimide (NIS) | Dichloromethane (DCM) | Room Temp. | 4-Iodo-3-aryl-1H-pyrazol-5-amine | 82-95% | unipr.it |

Derivatization of the 4-Amino Group (e.g., acylation, condensation)

The 4-amino group is a key handle for derivatization through reactions such as acylation and condensation. Acylation, for instance, by treating aminopyrazoles with reagents like benzoyl chlorides, leads to the formation of the corresponding N-pyrazolyl amides. nih.gov

Condensation reactions are particularly valuable for constructing fused heterocyclic systems. 5-Aminopyrazoles react with a wide range of carbonyl-containing compounds. For example, condensation with β-diketones in refluxing acetic acid yields pyrazolo[3,4-b]pyridines. researchgate.net Similarly, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and other active methylene (B1212753) compounds are frequently used to build complex scaffolds. researchgate.net These reactions typically proceed through the formation of an enamine or Schiff base intermediate, followed by intramolecular cyclization and aromatization. The nucleophilicity of the 4-amino group is central to initiating these cascades.

Table 3: Derivatization Reactions of the Aminopyrazole Amino Group

| Reaction Type | Reagents | Product Type | Reference |

| Acylation | Benzoyl Chlorides | N-Pyrazolyl Benzamides | nih.gov |

| Condensation | β-Diketones | Pyrazolo[3,4-b]pyridines | researchgate.net |

| Condensation | Enaminones | Pyrazolo[3,4-b]pyridines or Pyrazolo[1,5-a]pyrimidines | researchgate.net |

| Condensation | Aldehydes, β-diketones (multicomponent) | Dihydropyrazolo[3,4-b]pyridines | researchgate.net |

Cross-Coupling Reactions and Carbon-Heteroatom Bond Formation

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The this compound is an excellent substrate for these powerful transformations.

Photoinduced Thiolation Reactions of Halopyrazolamines via Electron Donor–Acceptor Complexes

The formation of carbon-sulfur bonds can be achieved under mild conditions using visible-light-driven photoreactions. unipr.it This approach often involves the formation of an electron donor-acceptor (EDA) complex between an electron donor (e.g., a thiolate) and an electron acceptor (e.g., an aryl halide). unipr.itresearchgate.net For a halopyrazolamine like this compound, the chloro-substituted pyrazole acts as the aryl halide acceptor.

The proposed mechanism begins with the formation of an EDA complex between the thiolate and the halopyrazole. unipr.it Upon irradiation with visible light, photoexcitation of the EDA complex facilitates a single-electron transfer (SET) event. This generates a thiyl radical and the radical anion of the aryl halide. unipr.it The latter rapidly fragments, eliminating the chloride ion to produce an aryl radical. Finally, the coupling of the thiyl and aryl radicals forms the desired C-S bond, yielding a pyrazolyl sulfide. unipr.it This metal-free method represents an environmentally friendly pathway for synthesizing sulfur-containing pyrazole compounds. researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are instrumental for modifying the this compound core. The C5-Cl bond serves as a handle for introducing aryl, vinyl, or alkyl groups (Suzuki coupling) or for forming new C-N bonds (Buchwald–Hartwig amination).

Suzuki Coupling: The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the 5-chloropyrazole with an organoboron reagent, such as a boronic acid or ester. rsc.org These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced precatalyst system like XPhos Pd G2. The choice of ligand (e.g., XPhos, PCy₃) and base (e.g., K₃PO₄, KF) is crucial for an efficient catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. rsc.org The reaction has been successfully applied to 5-chloropyrazoles, allowing for the synthesis of 5-arylpyrazole derivatives. The presence of the free amino group on the pyrazole ring can present challenges, sometimes requiring N-protection or the use of specialized catalyst systems designed to tolerate acidic N-H groups.

Buchwald–Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. In the context of this compound, the C5-Cl bond can be coupled with a primary or secondary amine to yield 5-aminopyrazole derivatives. The catalytic system typically consists of a palladium source and a sterically hindered phosphine (B1218219) ligand, such as those from the Buchwald (e.g., XPhos, GPhos) or Hartwig research groups. The selection of a suitable base is critical, with common choices including strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or weaker bases like K₃PO₄ or NaOTMS for sensitive substrates. The reaction proceeds through a catalytic cycle analogous to other cross-coupling reactions and has significantly expanded the ability to synthesize complex aryl amines.

Table 4: Overview of Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System | Reference |

| Suzuki-Miyaura Coupling | C(sp²)-C(sp²) | 5-Chloropyrazole + Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, PCy₃) and a base (e.g., K₃PO₄) | |

| Buchwald-Hartwig Amination | C(sp²)-N | 5-Chloropyrazole + Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, GPhos) and a base (e.g., NaOt-Bu) |

Oxidation and Reduction Reactions of the Pyrazole Ring System and its Substituents

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of its three key structural components: the pyrazole ring, the amino substituent, and the chloro substituent. While the pyrazole core is generally characterized by its aromatic stability and resistance to common oxidizing and reducing agents, the substituents introduce reactive sites that can undergo a variety of transformations.

Oxidation Reactions

The oxidation of this compound can be directed at the pyrazole ring, the amino group, or the methyl group, depending on the reagents and reaction conditions employed.

The pyrazole ring itself is notably resistant to oxidation due to its aromatic character. youtube.com However, under forcing conditions or with powerful oxidizing agents, ring cleavage can occur. mdpi.com More commonly, oxidation reactions target the substituents.

The amino group at the C4 position is a primary site for oxidative transformations. Electrochemical oxidation of aminopyrazoles can lead to the formation of azo compounds through N-N coupling. mdpi.com For instance, the electrooxidation of 1-methyl-1H-pyrazol-3-amine has been shown to produce the corresponding azopyrazole. mdpi.com While specific studies on this compound are not prevalent, similar reactivity is anticipated.

Furthermore, the amino group can be oxidized in the presence of peroxides. For example, hydrogen peroxide-mediated C(sp²)-H thiocyanation of aminopyrazoles has been reported, indicating the susceptibility of the pyrazole ring to electrophilic attack activated by the amino group under oxidative conditions. acs.org

The methyl group at the N1 position can also be a site for oxidation, although this typically requires strong oxidizing agents like potassium permanganate, which can convert it to a carboxylic acid. youtube.comresearchgate.net

Table 1: Potential Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Potential Product(s) | Reaction Type |

| This compound | Electrochemical Oxidation | 5,5'-dichloro-1,1'-dimethyl-1H,1'H-4,4'-azopyrazole | N-N Coupling |

| This compound | H₂O₂ / NH₄SCN | 5-chloro-1-methyl-3-thiocyanato-1H-pyrazol-4-amine | C-H Thiocyanation |

| This compound | KMnO₄ | 5-chloro-4-amino-1H-pyrazole-1-carboxylic acid | Methyl Group Oxidation |

| This compound | Strong Oxidants | Ring Cleavage Products | Oxidative Cleavage |

Reduction Reactions

Reduction reactions of this compound can selectively target the chloro substituent or the pyrazole ring, while the amino group is generally stable under typical reductive conditions.

The chloro group at the C5 position can be removed via catalytic hydrogenation. This process, known as hydrodehalogenation, typically employs a palladium catalyst and a hydrogen source, such as hydrogen gas or a hydride donor like polymethylhydrosiloxane (B1170920) (PMHS). msu.edumdpi.com The reaction of chloroarenes with catalytic palladium(II) acetate (B1210297) in the presence of PMHS and aqueous potassium fluoride (B91410) has been shown to be an effective method for room-temperature hydrodechlorination. msu.edu This would convert this compound into 1-methyl-1H-pyrazol-4-amine.

The pyrazole ring is generally resistant to reduction. youtube.com Catalytic hydrogenation under mild conditions that effect dehalogenation may not be sufficient to reduce the aromatic pyrazole ring. However, under more forcing conditions or with specific reducing agents, the pyrazoline or even the fully saturated pyrazolidine (B1218672) ring can be obtained. For instance, sodium borohydride (B1222165) is a mild reducing agent that typically reduces aldehydes and ketones but does not reduce aromatic rings like pyrazole under normal conditions. youtube.commasterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation at high pressure and temperature would be required to reduce the pyrazole ring.

The amino group is generally not susceptible to reduction. However, it plays a crucial role in transformations involving diazotization followed by reduction. The 4-amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgbyjus.com This diazonium salt is a versatile intermediate that can be subsequently reduced to replace the amino group with a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂). youtube.com This two-step sequence provides a method for the deamination of this compound to yield 5-chloro-1-methyl-1H-pyrazole.

Table 2: Potential Reduction Reactions of this compound

| Starting Material | Reagent(s) | Potential Product(s) | Reaction Type |

| This compound | Pd/C, H₂ | 1-methyl-1H-pyrazol-4-amine | Catalytic Hydrodehalogenation |

| This compound | Pd(OAc)₂, PMHS, aq. KF | 1-methyl-1H-pyrazol-4-amine | Catalytic Hydrodehalogenation |

| This compound | 1. NaNO₂, HCl2. H₃PO₂ | 5-chloro-1-methyl-1H-pyrazole | Diazotization and Reduction (Deamination) |

| This compound | High Pressure H₂, Catalyst | 5-chloro-1-methyl-pyrazolidin-4-amine | Ring Hydrogenation |

Application of Advanced Spectroscopic and Structural Elucidation Techniques for Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of pyrazole (B372694) derivatives in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom, confirm connectivity, and probe spatial relationships within the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants in ¹H NMR reveal connectivity between neighboring protons.

For 5-chloro-1-methyl-1H-pyrazol-4-amine , the ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the amine (NH₂) protons, and the lone aromatic proton on the pyrazole ring (H3). The ¹³C NMR spectrum will display signals for the N-methyl carbon and the three unique carbons of the pyrazole ring (C3, C4, and C5). The presence of the electron-withdrawing chlorine atom at the C5 position and the electron-donating amine group at the C4 position significantly influences the chemical shifts of the ring carbons and protons.

While specific experimental data for this compound is not widely published, data from its non-chlorinated analog, 1-methyl-1H-pyrazol-4-amine chemicalbook.comnih.gov, can be used for comparative analysis. The introduction of a chlorine atom at C5 is predicted to cause a downfield shift (higher ppm) for the C5 signal and influence the shifts of adjacent atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the pyrazole ring.

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H3 | ¹H NMR | ~7.3-7.6 | Singleton, expected downfield due to aromaticity. |

| N-CH₃ | ¹H NMR | ~3.6-3.8 | Singleton, typical range for N-methyl on a heteroaromatic ring. |

| NH₂ | ¹H NMR | ~3.5-4.5 | Broad singlet, chemical shift can vary with solvent and concentration. |

| C3 | ¹³C NMR | ~135-140 | Influenced by the adjacent nitrogen and C4-amine. |

| C4 | ¹³C NMR | ~110-115 | Shielded by the electron-donating amino group. |

| C5 | ¹³C NMR | ~125-130 | Deshielded by the electronegative chlorine atom. |

| N-CH₃ | ¹³C NMR | ~35-40 | Typical range for an N-methyl carbon. |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. rsc.orgnih.govyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling for the H3 and N-CH₃ singlets.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs (¹JCH). It would definitively link the H3 signal to the C3 carbon and the N-CH₃ proton signal to the N-CH₃ carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is one of the most powerful 2D NMR techniques, showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com This is essential for connecting the different fragments of the molecule. For instance, the N-CH₃ protons are expected to show correlations to both the C5 and C3 carbons, confirming the position of the methyl group at N1. The H3 proton should show correlations to C4, C5, and the N-methyl carbon.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ carbons. A DEPT-135 spectrum would show CH and CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons are absent.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons. A key expected correlation would be between the N-CH₃ protons and the H3 proton, providing further evidence for the substituent arrangement on the pyrazole ring. rsc.org

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlated Carbon (¹³C) / Proton (¹H) | Significance |

|---|---|---|---|

| HSQC | H3 | C3 | Confirms direct H3-C3 bond. |

| HSQC | N-CH₃ | N-CH₃ | Confirms direct H-C bond in methyl group. |

| HMBC | H3 | C4, C5 | Confirms connectivity within the pyrazole ring. |

| N-CH₃ | Confirms proximity to the N1 position. | ||

| HMBC | N-CH₃ | C5 | Confirms N1-C5 connectivity. |

| C3 | Confirms N1-C3 connectivity. | ||

| NOESY | N-CH₃ | H3 | Confirms through-space proximity, supporting the 1,5-substitution pattern. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. mdpi.com For This compound (C₄H₆ClN₃), the exact mass can be calculated and compared to the experimental value to confirm its chemical formula. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.

Table 3: HRMS Data for this compound (C₄H₆ClN₃)

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₆ClN₃ |

| Molecular Weight | 131.56 g/mol |

| Calculated Exact Mass [M+H]⁺ for C₄H₇³⁵ClN₃⁺ | 132.0323 |

| Calculated Exact Mass [M+H]⁺ for C₄H₇³⁷ClN₃⁺ | 134.0294 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. rsc.orguantwerpen.be

For This compound , key expected vibrational bands include:

N-H stretching : The primary amine (NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H stretching : Aromatic C-H stretching from the pyrazole ring and aliphatic C-H stretching from the methyl group are expected around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

C=N and C=C stretching : Vibrations from the pyrazole ring double bonds will appear in the 1650-1450 cm⁻¹ region.

N-H bending : The scissoring vibration of the NH₂ group is typically observed around 1650-1580 cm⁻¹.

C-N stretching : These vibrations occur in the fingerprint region, typically between 1350-1000 cm⁻¹.

C-Cl stretching : The carbon-chlorine bond vibration is expected in the lower frequency region of the IR spectrum, usually between 800-600 cm⁻¹.

Table 4: Predicted Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic (Pyrazole ring) |

| 2850 - 2950 | C-H Stretch | Aliphatic (Methyl group) |

| 1580 - 1650 | N-H Bend | Primary Amine (NH₂) |

| 1450 - 1600 | C=N, C=C Stretch | Pyrazole Ring |

| 600 - 800 | C-Cl Stretch | Chloro-substituent |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides accurate data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking.

While the crystal structure for This compound is not publicly available, the structure of the closely related analog, 5-chloro-1-phenyl-1H-pyrazol-4-amine , has been determined. nih.govnih.gov This analog provides valuable insight into the likely solid-state conformation and packing of the target molecule.

In the crystal structure of 5-chloro-1-phenyl-1H-pyrazol-4-amine , the pyrazole and phenyl rings are significantly twisted relative to each other. nih.gov A crucial feature is the formation of intermolecular hydrogen bonds between the amino group (N-H) of one molecule and the N2 atom of the pyrazole ring of an adjacent molecule (N—H···N). nih.gov This interaction links the molecules into chains. It is highly probable that This compound would exhibit similar N—H···N hydrogen bonding patterns in its crystal lattice, forming dimers or chains that stabilize the solid-state structure.

Table 5: Crystallographic Data for the Analog Compound 5-chloro-1-phenyl-1H-pyrazol-4-amine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈ClN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.8926 Å, b = 9.9679 Å, c = 22.617 Å β = 92.795° |

| Key Intermolecular Interaction | N—H···N hydrogen bonds forming chains along the b-axis. |

Compound Reference Table

Theoretical and Computational Chemistry Studies on 5 Chloro 1 Methyl 1h Pyrazol 4 Amine and Its Analogs

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Tautomerism

Density Functional Theory (DFT) has become a principal method for studying the electronic structure and geometry of pyrazole (B372694) derivatives. researchgate.netresearchgate.net It provides a balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. researchgate.net

For pyrazole systems, DFT is particularly useful in studying tautomerism, a phenomenon where a proton can migrate between two or more positions on the molecule. researchgate.netresearchgate.net The relative stability of different tautomers is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net For instance, electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups may stabilize another. nih.gov In the case of N-substituted pyrazoles, such as 5-chloro-1-methyl-1H-pyrazol-4-amine, the tautomerism involving the pyrazole ring nitrogens is fixed by the methyl group. However, amino-imino tautomerism involving the 4-amino group is possible.

Computational studies on related substituted pyrazoles have shown that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict the most stable tautomeric forms. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results. researchgate.net For example, studies on other heterocyclic systems have utilized functionals like PBE0-D3 with the def2-TZVP basis set to investigate molecular structures. mdpi.com

The geometry of the pyrazole ring is generally planar, and substitutions can influence bond lengths and angles. rdd.edu.iq For example, in the crystal structure of 5-chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole and phenyl rings are planar but are twisted relative to each other. nih.gov DFT calculations can reproduce these geometric parameters with a high degree of accuracy. rdd.edu.iq

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. rdd.edu.iq

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rdd.edu.iq For pyrazole derivatives, DFT calculations have been employed to determine these orbital energies and the corresponding energy gap. researchgate.netrdd.edu.iq These calculations provide insight into how substituents affect the electronic properties. For this compound, the chlorine atom and the amino group will significantly influence the energies of the frontier orbitals.

The distribution of the HOMO and LUMO across the molecule can also be visualized, indicating the likely sites for electrophilic and nucleophilic attack. In many pyrazole derivatives, the HOMO and LUMO are distributed over the pyrazole ring and its substituents. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Generic Pyrazole Derivative (Illustrative Data)

| Parameter | Energy (a.u.) |

| HOMO Energy | -9.817 |

| LUMO Energy | -0.678 |

| Energy Gap (ΔE) | 9.139 |

Note: This table presents illustrative data for a generic pyrazole derivative as found in a computational study and is not specific to this compound. rdd.edu.iq Actual values would require specific calculations for the target molecule.

DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation. researchgate.net This includes predicting infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. researchgate.netmdpi.com

Calculated IR spectra can help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule. researchgate.net For pyrazoles, characteristic bands for N-H, C=N, and C=C stretching can be identified. researchgate.net

Similarly, DFT can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are particularly useful for distinguishing between different isomers and tautomers in solution. mdpi.com For instance, the chemical shifts of the carbon atoms at positions 3 and 5 in the pyrazole ring are sensitive to the tautomeric form present. nih.gov

UV-Vis spectra can also be simulated using time-dependent DFT (TD-DFT). These calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). mdpi.com The calculated spectra can help to understand the photochromic behavior observed in some pyrazole derivatives. mdpi.com

Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule, can also be performed using DFT. For molecules with rotatable bonds, such as the bond connecting a phenyl group to the pyrazole ring, DFT can be used to calculate the energy of different conformers and identify the most stable one. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides insights into the static properties of molecules, molecular dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change.

For a molecule like this compound, MD simulations can be used to study its conformational dynamics, its interactions with solvent molecules, and its binding to biological macromolecules. These simulations can reveal how the molecule behaves in a more realistic environment, such as in solution or within a protein binding site.

In Silico Modeling for Chemical Reactivity Prediction

In silico modeling encompasses a range of computational techniques used to predict the chemical reactivity of molecules. For this compound, these methods can be used to predict its susceptibility to various chemical reactions.

One approach is to use the information from DFT calculations, such as the distribution of frontier molecular orbitals and the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This can be used to predict the sites of electrophilic and nucleophilic attack.

Reactivity descriptors, such as chemical hardness and electronegativity, can also be calculated from DFT results. researchgate.net These descriptors provide a quantitative measure of a molecule's stability and its tendency to participate in chemical reactions. researchgate.net

Furthermore, computational methods can be used to model specific reaction pathways, calculating the activation energies and reaction enthalpies to determine the feasibility of a proposed reaction. This has been applied to the synthesis and reactions of various pyrazole derivatives. researchgate.net

Graph Theoretical Analysis in Pyrazole-Based Chemical Systems

Graph theory provides a mathematical framework for representing and analyzing the structure of molecules. In this approach, a molecule is represented as a graph where atoms are vertices and chemical bonds are edges. Various topological indices can then be calculated from this graph, which are numerical descriptors that quantify different aspects of the molecular structure.

These indices have been shown to correlate with various physicochemical properties and biological activities of molecules. For pyrazole-based systems, graph theoretical analysis can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties and activities of new, unsynthesized pyrazole derivatives.

While specific graph theoretical analyses of this compound were not found in the initial search, the principles are broadly applicable to classes of related compounds.

Q & A

Q. What are the common synthetic routes for preparing 5-chloro-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazine derivatives with diketones or β-keto esters. A four-step route includes:

- Cyclization : Reaction of monomethylhydrazine with ethyl acetoacetate to form the pyrazole core.

- Formylation/Oxidation : Introduction of functional groups at the 4-position.

- Chlorination : Substitution with chlorine at the 5-position using POCl₃ or similar reagents.

- Acylation/Amine formation : Final steps to generate the amine group . Key factors : Temperature control (e.g., 120°C for cyclization in POCl₃) and solvent polarity significantly affect regioselectivity and purity. Yields range from 65% to 74% depending on step optimization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns and amine proton environments (e.g., δ 6.5–7.5 ppm for aromatic protons).

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 249 for derivatives) validate molecular weight .

- X-ray crystallography : Resolves bond lengths and angles (e.g., N–Cl distances ~1.73 Å in pyrazole derivatives) to confirm regiochemistry .

Q. What biological assays are typically used to evaluate pyrazole derivatives like this compound?

- Antimicrobial screening : Agar diffusion assays against E. coli or S. aureus (zone of inhibition ≥15 mm indicates activity) .

- Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms (IC₅₀ values reported in µM ranges) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) often arise from dynamic processes like tautomerism. Strategies include:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., amine-imine shifts).

- DFT calculations : Predicts stable conformers and compares theoretical/experimental spectra . Example: A 2021 study resolved ambiguous H NMR signals in a pyrazole derivative by correlating computed chemical shifts (B3LYP/6-311+G(d,p)) with experimental data .

Q. What challenges arise in optimizing regioselectivity during pyrazole ring functionalization?

Competing pathways (e.g., 1,3- vs. 1,5-electrophilic substitution) require careful control:

- Steric effects : Bulky substituents at the 1-position direct electrophiles to the 4- or 5-positions.

- Catalytic additives : Cu(I) or Pd(0) catalysts improve cross-coupling efficiency at the 4-position . Example: Chlorination of 1-methylpyrazole derivatives with NCS (N-chlorosuccinimide) yields 5-chloro isomers >90% under anhydrous conditions .

Q. How do structural modifications of this compound impact its bioactivity?

Q. Table 1: Synthesis Routes Comparison

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Ethanol, reflux, 6 h | 78 | |

| Chlorination | POCl₃, 120°C, 4 h | 85 | |

| Amine formation | NH₄SCN, DCM, rt | 69 |

Q. Table 2: Spectral Data for Key Derivatives

| Compound | IR (cm⁻¹) | H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 5-Chloro-1-methyl-4-amine | 3350 (N–H) | 2.3 (s, 3H, CH₃) | 171.6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.